Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate
CAS No.:
Cat. No.: VC13898091
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O3 |
|---|---|
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | ethyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate |
| Standard InChI | InChI=1S/C15H20N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,14,16H,2,8-11H2,1H3/b17-13-/t14-/m0/s1 |
| Standard InChI Key | TVIDTVZRRDSJGG-ZSRMJVKVSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CC/C(=N/OCC2=CC=CC=C2)/CN1 |
| SMILES | CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1 |
| Canonical SMILES | CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate has the molecular formula C₁₅H₂₀N₂O₃ and a molecular weight of 276.33 g/mol . Its IUPAC name, ethyl (5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate, reflects the (S) configuration at the piperidine C2 position and the (Z) geometry of the imino group. The stereochemistry is critical for its biological activity, as evidenced by patent US10662190B2, which emphasizes the importance of the 5R and 2S configurations in related compounds .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₃ | |
| Molecular Weight | 276.33 g/mol | |
| CAS Number | Not Assigned | |
| SMILES | CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1 | |
| InChI Key | TVIDTVZRRDSJGG-LGMDPLHJSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H-NMR) and mass spectrometry (MS) confirm the compound’s structure. The ¹H-NMR spectrum exhibits signals corresponding to the piperidine ring (δ 1.2–3.5 ppm), benzyloxy group (δ 4.5–7.3 ppm), and ethyl ester (δ 1.3–4.2 ppm) . High-resolution MS shows a molecular ion peak at m/z 276.33, consistent with the molecular formula .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step process starting from L-glutamic acid, as outlined in patent US10662190B2 . Key steps include:
-
Cyclization: Formation of the piperidine ring via intramolecular condensation.
-
Imino Group Introduction: Reaction with benzyloxyamine under basic conditions to establish the (Z)-imino configuration .
-
Esterification: Treatment with ethanol in the presence of HCl to yield the ethyl ester .
Alternative methods utilize palladium-catalyzed coupling reactions to introduce the benzyloxy group, achieving yields >75% .
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCl, reflux, 12h | 68% |
| Imino Formation | Benzyloxyamine, K₂CO₃, DMF | 82% |
| Esterification | EtOH, HCl, rt, 6h | 90% |
Purification and Quality Control
Chromatographic purity exceeds 90%, as validated by HPLC . Storage at 2–8°C in airtight containers prevents degradation, while transit at 25–30°C ensures stability .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but highly soluble in organic solvents like dichloromethane and dimethylformamide . Stability studies indicate no decomposition under nitrogen at 25°C for six months .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C, with no polymorphic transitions observed .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate is a precursor to avibactam, a β-lactamase inhibitor used in combination antibiotics like ceftazidime-avibactam . Its stereochemistry ensures proper binding to bacterial enzymes, preventing antibiotic resistance .
Patent Landscape
Patent US10662190B2 claims a novel synthesis route for the related compound ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, highlighting the commercial interest in this chemical scaffold .
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